Cas no 173667-94-2 ((1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo3.2.1octane-2-methanol)

(1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo3.2.1octane-2-methanol Chemical and Physical Properties
Names and Identifiers
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- 8-Azabicyclo[3.2.1]octane-2-methanol,3-(3,4-dichlorophenyl)-8-methyl-, (1R,2R,3S,5S)-
- SCHEMBL6574466
- [(1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methanol
- 173667-94-2
- ((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol
- (1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo3.2.1octane-2-methanol
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- Inchi: InChI=1S/C15H19Cl2NO/c1-18-10-3-5-15(18)12(8-19)11(7-10)9-2-4-13(16)14(17)6-9/h2,4,6,10-12,15,19H,3,5,7-8H2,1H3/t10-,11?,12?,15+/m0/s1
- InChI Key: YZOJGDVBJLRATM-ZIULKBFBSA-N
- SMILES: CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)CO
Computed Properties
- Exact Mass: 299.08457
- Monoisotopic Mass: 299.0843696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- PSA: 23.47
(1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo3.2.1octane-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D173665-1mg |
(1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-methanol |
173667-94-2 | 1mg |
$190.00 | 2023-05-18 | ||
TRC | D173665-25mg |
(1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-methanol |
173667-94-2 | 25mg |
$ 3000.00 | 2023-09-08 | ||
TRC | D173665-5mg |
(1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-methanol |
173667-94-2 | 5mg |
$844.00 | 2023-05-18 | ||
TRC | D173665-10mg |
(1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-methanol |
173667-94-2 | 10mg |
$1384.00 | 2023-05-18 |
(1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo3.2.1octane-2-methanol Related Literature
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on (1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo3.2.1octane-2-methanol
Introduction to (1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-methanol (CAS No. 173667-94-2)
(1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-methanol (CAS No. 173667-94-2) is a complex organic compound with significant potential in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity and therapeutic potential. The compound's structure includes a bicyclic ring system with a substituted phenyl group and a methanol functional group, making it an interesting target for various research applications.
The CAS number 173667-94-2 is a unique identifier assigned by the Chemical Abstracts Service (CAS) to this specific chemical entity. This identifier ensures that the compound can be accurately referenced in scientific literature and databases, facilitating research and development efforts. The CAS number is crucial for researchers and chemists to access detailed information about the compound's properties, synthesis methods, and biological activities.
Recent studies have highlighted the potential of (1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-methanol in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound exhibits potent activity as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its ability to interact with specific receptors and ion channels makes it a promising candidate for the development of new drugs targeting conditions such as anxiety, depression, and neurodegenerative diseases.
In addition to its potential in neurological disorders, (1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-methanol has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings suggest that it may have applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
The synthesis of (1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-methanol involves several steps that require precise control over reaction conditions to achieve the desired stereochemistry and purity. Common synthetic routes include multistep reactions involving Grignard reagents, organocatalysis, and chiral auxiliaries to ensure the formation of the correct stereoisomers. The development of efficient and scalable synthetic methods is crucial for advancing the compound from the laboratory to clinical trials.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates like (1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-methanol. Early-phase clinical trials have shown promising results in terms of safety profiles and pharmacokinetic properties. These trials provide valuable data on dosing regimens and potential side effects, which are critical for further development.
One of the key challenges in developing (1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-methanol as a therapeutic agent is optimizing its bioavailability and metabolic stability. Researchers are exploring various prodrug strategies and formulation techniques to enhance these properties without compromising the compound's biological activity.
In conclusion, (1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-methanol (CAS No. 173667-94-2) is a promising compound with diverse applications in medicinal chemistry and pharmacology. Its unique structure and biological activities make it an attractive target for further research and development. Ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses.
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